5-Aminoisoquinolin-6-ol dihydrochloride

Description

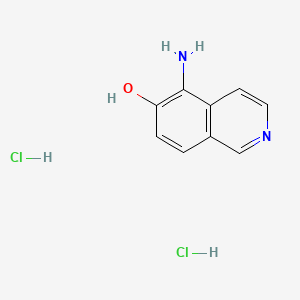

5-Aminoisoquinolin-6-ol dihydrochloride is a heterocyclic organic compound featuring an isoquinoline backbone substituted with an amino group at position 5 and a hydroxyl group at position 6, forming a dihydrochloride salt. The dihydrochloride salt enhances solubility in aqueous systems, a common feature for pharmaceutical or analytical applications . Current research gaps include comprehensive toxicological and ecological data, as noted in safety assessments of related isoquinoline derivatives .

Properties

Molecular Formula |

C9H10Cl2N2O |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

5-aminoisoquinolin-6-ol;dihydrochloride |

InChI |

InChI=1S/C9H8N2O.2ClH/c10-9-7-3-4-11-5-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H |

InChI Key |

RGODFTFFSBXXGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)N)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: Methylated isoquinoline derivatives, such as 1-methoxyisoquinoline.

- Oxidative Demethylation: Using reagents like ceric ammonium nitrate (CAN) in aqueous acetonitrile containing pyridine-2,6-dicarboxylic acid N-oxide.

- Outcome: Formation of 5-Aminoisoquinolin-6-ol derivatives, which can be further converted into dihydrochloride salts through acid treatment.

Research Outcomes:

- Oxidative demethylation yields the hydroxylated isoquinoline with moderate to high efficiency (~36-52% yield).

- The process involves oxidation at the methyl group, followed by amino substitution, leading to the amino-hydroxy isoquinoline core.

Amination and Hydroxylation via Nucleophilic Substitution and Catalytic Hydrogenation

This method involves the initial synthesis of aminoisoquinoline intermediates, followed by hydroxylation at the 6-position:

Procedure:

- Step 1: Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene derivatives with hydroxybenzonitriles to form nitrodiphenyl ethers.

- Step 2: Catalytic hydrogenation of nitro groups to amino groups, producing amino derivatives.

- Step 3: Cyclization to form the isoquinoline core.

- Step 4: Hydroxylation at the 6-position using oxidative reagents or via directed lithiation followed by oxygen quenching.

Research Outcomes:

- This approach allows the synthesis of aminoisoquinoline derivatives with high regioselectivity.

- The hydroxylation step can be achieved via oxidation with peracids or metal-catalyzed processes, yielding the target compound with good purity.

Condensation and Cyclization of Aromatic Precursors

A more recent and versatile method involves the condensation of suitable aromatic aldehydes or nitriles with amino compounds, followed by cyclization:

Procedure:

Research Outcomes:

- This method offers flexibility in introducing various substituents, including amino and hydroxyl groups, at specific positions.

- Yields are generally high, and the process can be scaled for larger synthesis.

Preparation of the Dihydrochloride Salt

The final step involves converting the aminoisoquinoline to its dihydrochloride salt:

Procedure:

- Step 1: Dissolution of the aminoisoquinoline in a suitable solvent like ethanol or acetone.

- Step 2: Gradual addition of hydrochloric acid (HCl) gas or concentrated HCl solution.

- Step 3: Cooling the mixture to precipitate the dihydrochloride salt.

- Step 4: Filtration, washing, and drying under vacuum.

Research Outcomes:

- The salt form enhances water solubility and stability, which is crucial for biological applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Aminoisoquinolin-6-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: Conversion to N-oxides.

Reduction: Reduction of nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts for cyclization, as well as strong acids or bases for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and their derivatives, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

5-Aminoisoquinolin-6-ol dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-cancer and anti-malarial properties.

Industry: Used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminoisoquinolin-6-ol dihydrochloride involves its interaction with molecular targets and pathways in biological systems. It is known to interact with various enzymes and receptors, leading to a range of biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicational differences between 5-aminoisoquinolin-6-ol dihydrochloride and analogous compounds:

Structural and Functional Comparisons

- Substitution Patterns: Unlike 5-amino-8-quinolinol dihydrochloride, which has substitutions on a quinoline backbone, this compound features an isoquinoline core. The latter’s hydroxyl group at position 6 may enhance hydrogen-bonding capacity compared to methyl-substituted Hydrastinine Hydrochloride .

- Salt Forms: Both 5-aminoisoquinolin-6-ol and trientine dihydrochloride utilize dihydrochloride salts for improved aqueous solubility, critical for drug formulation .

Biological Activity

5-Aminoisoquinolin-6-ol dihydrochloride is a compound with significant potential in pharmaceutical applications, particularly in the fields of antimicrobial and anticancer therapies. Its unique structure, characterized by an isoquinoline core with amino and hydroxyl groups, contributes to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 221.09 g/mol. The compound's solubility is enhanced in its dihydrochloride salt form, making it suitable for various biological assays and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies suggest that the compound demonstrates significant activity against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : It has been shown to inhibit cancer cell proliferation in vitro, suggesting potential use in cancer therapy.

- PARP Inhibition : Similar compounds like 5-Aminoisoquinolin-1-one (5-AIQ) have been identified as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to chemotherapy .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- PARP Inhibition : By inhibiting PARP enzymes, the compound can interfere with DNA repair processes, leading to enhanced apoptosis in cancer cells .

- Cytokine Modulation : It may also affect the expression of cytokines and adhesion molecules, contributing to its anti-inflammatory properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Aminoisoquinoline | Lacks hydroxyl at the 6-position | Exhibits similar biological activity without hydroxyl |

| 6-Aminoisoquinolin | Hydroxyl at the 7-position | Different position alters reactivity |

| 5-Hydroxyisoquinoline | Hydroxyl at the 5-position | Focused on neuroprotective properties |

| 7-Aminoisoquinoline | Amino at the 7-position | Potentially different pharmacological effects |

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the effects of this compound:

- In Vitro Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Animal Models : In rodent models, administration of similar isoquinoline derivatives has shown protective effects against ischemic damage and inflammation, indicating potential therapeutic applications for conditions like myocardial infarction and stroke .

- Clinical Relevance : Although primarily studied in preclinical settings, the findings indicate a promising avenue for future clinical trials focusing on its efficacy and safety as a therapeutic agent.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 5-Aminoisoquinolin-6-ol dihydrochloride in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to irritation risks .

- Work in a fume hood to minimize inhalation exposure, as the compound may cause respiratory irritation .

- Store in a cool, dry place away from oxidizers, as incompatibility with oxidizing agents is noted in structurally similar hydrochlorides .

Q. What synthetic routes are available for this compound?

- Methodological Guidance :

- While direct synthesis data is limited, analogous isoquinoline derivatives (e.g., Isoquinolin-6-ol) are synthesized via hydrolysis of methoxy precursors using pyridine hydrochloride under elevated temperatures (160°C) .

- Post-synthetic modifications may include amino group introduction via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation under acidic conditions.

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Guidance :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS, focusing on decomposition products like carbon/nitrogen oxides, as observed in related compounds .

- Evaluate pH-dependent stability in buffers (pH 1–12) to identify optimal storage and reaction conditions.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Guidance :

- Structural Elucidation : Use / NMR to confirm the aromatic proton environment and amine/hydroxyl group positions. Compare with PubChem data for analogous isoquinolines .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and validate against certified reference standards if available.

Q. How should researchers address contradictory data on the compound’s toxicity and ecological impact?

- Methodological Guidance :

- Perform in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to supplement limited SDS data .

- For ecological risk, conduct acute toxicity tests on Daphnia magna or algal models, as no existing ecotoxicological data is reported .

Q. What strategies optimize reaction yields in derivatives of this compound?

- Methodological Guidance :

- Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF, ethanol) to enhance amino group reactivity.

- Use design of experiments (DoE) to optimize temperature, pH, and stoichiometry, as demonstrated in analogous heterocyclic syntheses .

Q. How can the compound’s solubility be improved for biological assays?

- Methodological Guidance :

- Test co-solvents (DMSO-water mixtures) or surfactants (Tween-80) to enhance aqueous solubility.

- Consider salt metathesis to exchange dihydrochloride for more soluble counterions (e.g., citrate) while monitoring stability .

Q. What regulatory considerations apply to using this compound in preclinical studies?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.